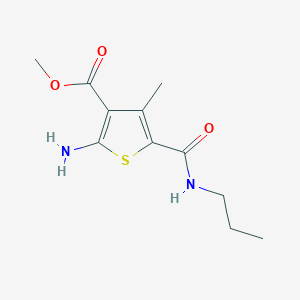

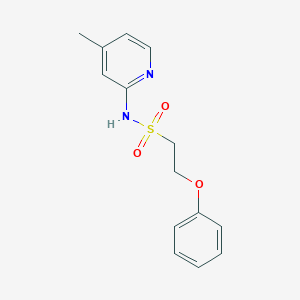

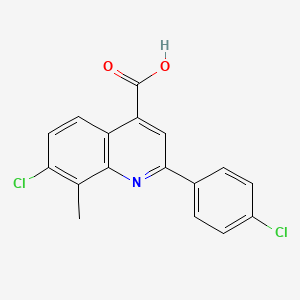

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H16N2O3S . It has an average mass of 256.321 Da and a monoisotopic mass of 256.088165 Da .

Synthesis Analysis

The synthesis of thiophene derivatives, including “Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate”, can be achieved through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Aplicaciones Científicas De Investigación

Crystal Structure Analysis : Vasu et al. (2004) studied the crystal structure of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. They observed that its structure is composed of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the crystal structure being stabilized by intra- and intermolecular hydrogen bonds Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004.

Synthesis and Reactivity : Hajjem et al. (2010) reported on the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to insights into the cyclization mechanisms and the relative activities of the ester and imidate groups B. Hajjem, M. L. B. Khoud, B. Baccar, 2010.

Bis-Heterocyclic Monoazo Dyes Synthesis : Karcı (2012) explored the synthesis of novel bis-heterocyclic monoazo dyes based on the thiophene ring using ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate. This study highlights the importance of thiophene derivatives in dye synthesis and their solvatochromic behavior and tautomeric structures F. Karcı, F. Karcı, 2012.

Tumor-Selective Agents : Thomas et al. (2014) identified methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate as a prototype of tumor-selective agents. This compound showed preferential inhibition of the proliferation of various tumor cell lines, highlighting its potential in cancer research Joice Thomas, A. Jejcic, P. Vervaeke, R. Romagnoli, S. Liekens, J. Balzarini, W. Dehaen, 2014.

Mass Spectra Analysis : Klyba et al. (2019) investigated the electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates. This study contributes to understanding the fragmentation patterns and stability of molecular ions of thiophene derivatives L. V. Klyba, N. Nedolya, E. R. Sanzheeva, O. Tarasova, 2019.

Functionalization in Electrophilic Reactions : Yang et al. (2000) utilized methyl thiophene-2-carboxylate in electrophilic reactions promoted by samarium diiodide, demonstrating the utility of thiophene derivatives in synthesizing long-chain esters with remote functional groups Yang, Nandy, Selvakumar, Fang, 2000.

Synthesis of Azo-Dyes : Barabash et al. (2020) synthesized new thienylazo reagents using methyl thiophene-2-carboxylate derivatives. This study emphasizes the role of thiophene derivatives in developing new dyes with potential analytical applications O. Barabash, O. Ostapiuk, M. Shehedyn, Y. Ostapiuk, 2020.

Propiedades

IUPAC Name |

methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-4-5-13-10(14)8-6(2)7(9(12)17-8)11(15)16-3/h4-5,12H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBMEMUCJVDNRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C(=C(S1)N)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2443660.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443661.png)

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2443665.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2443666.png)

![4-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2443667.png)

![N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2443682.png)